Hyptadienic acid

Description

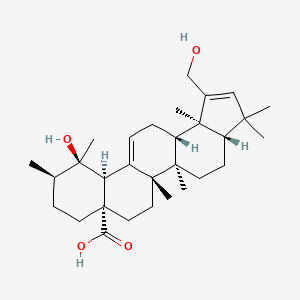

Structure

3D Structure

Properties

IUPAC Name |

(3aS,5aR,5bS,7aS,10R,11R,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18-,21+,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLYOZWZPSYMPX-DCLYBNOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=CC5(C)C)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316623 | |

| Record name | Hyptadienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128397-09-1 | |

| Record name | Hyptadienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128397-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyptadienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hyptadienic Acid: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyptadienic acid, a pentacyclic triterpenoid of the ursane class, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of Hyptadienic acid, detailed methodologies for its extraction and isolation, and an exploration of its potential biological activities through known signaling pathways of structurally related compounds. Quantitative data from various plant sources are summarized, and experimental workflows are presented to aid researchers in the efficient isolation and study of this promising natural product.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. Among these, pentacyclic triterpenoids, and specifically those with an ursane skeleton, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Hyptadienic acid, as a member of this family, is a subject of ongoing research to unlock its full therapeutic potential. This document serves as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a consolidated repository of current knowledge on Hyptadienic acid.

Natural Sources of Hyptadienic Acid

Hyptadienic acid has been identified in a variety of plant species, primarily within the Lamiaceae (mint) and Rosaceae (rose) families. The concentration and purity of Hyptadienic acid can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Plant Sources of Hyptadienic Acid and Related Triterpenoids

| Plant Species | Family | Plant Part | Triterpenoid Content | Reference |

| Hyptis suaveolens | Lamiaceae | Leaves, Aerial Parts | Presence of Hyptadienic acid and other triterpenoids confirmed.[1] | [1] |

| Eriobotrya japonica (Loquat) | Rosaceae | Leaves | Total triterpene acid yield of 3.41% has been reported.[2] Ursolic acid, a structurally similar triterpenoid, is also present.[3] | [2][3] |

| Perilla frutescens | Lamiaceae | Leaves | Contains various triterpene acids, including tormentic acid, oleanolic acid, and ursolic acid.[4][5] | [4][5] |

| Salvia species | Lamiaceae | Aerial Parts | Various Salvia species are known to produce ursane-type triterpenoids. |

Experimental Protocols

The successful isolation and purification of Hyptadienic acid are critical for its further study. The following sections outline detailed experimental protocols, from extraction to purification, based on established methods for triterpenoid isolation from plant matrices.

Extraction of Triterpenoids

The initial step involves the extraction of crude triterpenoids from the dried and powdered plant material. The choice of solvent and extraction method can significantly impact the yield.

Protocol 3.1.1: Optimized Ethanol Extraction from Eriobotrya japonica Leaves [2]

-

Plant Material Preparation: Air-dry fresh leaves of Eriobotrya japonica in the shade, then pulverize into a fine powder.

-

Extraction Solvent: Prepare an 81% aqueous ethanol solution.

-

Extraction Procedure: a. Mix the powdered leaves with the 81% ethanol solution at a solvent-to-sample ratio of 14:1 (mL/g). b. Conduct the extraction for 160 minutes at a controlled temperature. c. Repeat the extraction process twice to maximize the yield.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3.1.2: General Soxhlet Extraction for Hyptis suaveolens

-

Plant Material Preparation: Shade-dry and powder the leaves of Hyptis suaveolens.

-

Extraction Procedure: a. Place the powdered plant material (e.g., 450 g) in a cellulose thimble. b. Perform exhaustive extraction sequentially with petroleum ether (60-80°C) and then methanol using a Soxhlet apparatus.[6]

-

Concentration: Concentrate the methanolic extract under vacuum to yield the crude triterpenoid-containing extract.[6]

Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for separating individual triterpenoids from the crude extract.

Protocol 3.2.1: Silica Gel Column Chromatography

-

Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.

-

Slurry Preparation: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate), and visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling and Concentration: Combine the fractions containing the compound of interest (Hyptadienic acid) and concentrate to dryness.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

HPLC is a powerful tool for both the quantitative analysis and preparative purification of Hyptadienic acid.

Protocol 3.3.1: Analytical HPLC for Quantification of Triterpene Acids in Eriobotrya japonica [7]

-

Column: Ultimate XB-C18 column.

-

Mobile Phase: A gradient of methanol and formic acid in water.

-

Detection: UV (photodiode array detection).

-

Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification.

Protocol 3.3.2: Preparative HPLC for Isolation of Ursane Triterpenoids

-

System Preparation: Use a preparative HPLC system with a suitable C18 column.

-

Method Development: Initially, develop the separation method on an analytical scale to determine the optimal mobile phase composition and gradient.

-

Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

-

Sample Injection: Dissolve the partially purified triterpenoid fraction in the mobile phase and inject it into the preparative HPLC system.

-

Fraction Collection: Collect the fractions corresponding to the peak of Hyptadienic acid using an automated fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure Hyptadienic acid.

Signaling Pathways and Potential Biological Activities

While specific signaling pathways for Hyptadienic acid are not yet fully elucidated, its structural similarity to other well-studied ursane-type triterpenoids, such as ursolic acid, allows for informed hypotheses regarding its mechanism of action. Triterpenoids are known to modulate key signaling pathways involved in inflammation and cancer.

Inhibition of Pro-inflammatory Pathways

Many pentacyclic triterpenoids have been shown to exert anti-inflammatory effects by targeting the NF-κB and STAT3 signaling pathways.[8][9]

-

NF-κB Signaling: Triterpenoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[8][9] This inhibition can occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.[10]

-

STAT3 Signaling: The STAT3 pathway is another critical regulator of inflammation and cell proliferation. Terpenoids have been shown to inhibit STAT3 signaling by interfering with its phosphorylation, dimerization, and nuclear translocation.[7][11]

Caption: Proposed anti-inflammatory signaling pathway of Hyptadienic acid.

Modulation of Apoptotic Pathways

Structurally similar triterpenoids, such as ursolic acid, have been demonstrated to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway.[2][12] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the isolation and characterization of Hyptadienic acid from a plant source.

Caption: Experimental workflow for Hyptadienic acid isolation and analysis.

Conclusion

Hyptadienic acid represents a promising natural product with potential therapeutic applications. This guide provides a foundational resource for researchers by consolidating information on its natural sources, offering detailed experimental protocols for its extraction and purification, and proposing likely biological mechanisms of action based on related compounds. Further research is warranted to fully elucidate the quantitative distribution of Hyptadienic acid across its various plant sources and to specifically delineate its signaling pathways to fully understand and exploit its pharmacological potential. The methodologies and data presented herein are intended to facilitate these future investigations.

References

- 1. A review on the phytochemical and pharmacological properties of Hyptis suaveolens (L.) Poit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Response Surface Optimized Extraction of Total Triterpene Acids from <i>Eriobotrya japonica</i> (Thunb) <i>Lindl</i> (Loquat) Leaf and Evaluation of their In vitro Antioxidant Activities | Tropical Journal of Pharmaceutical Research [ajol.info:443]

- 3. Anti-inflammatory and antitumor-promoting effects of the triterpene acids from the leaves of Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. article.imrpress.com [article.imrpress.com]

- 7. Qualitative and quantitative determination of seven triterpene acids in Eriobotrya japonica Lindl. by high-performance liquid chromatography with photodiode array detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of the triterpenes from Eriobotrya japonicaleaves [journal.buct.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Chemical investigation of Hyptis suaveolens seed, a potential antihyperuricemic nutraceutical, with assistance of HPLC-SPE-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Isolation and Antimicrobial and Antioxidant Evaluation of Bio-Active Compounds from Eriobotrya Japonica Stems - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Hyptadienic Acid from Perilla frutescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological characterization of Hyptadienic acid, a bioactive triterpene acid found in Perilla frutescens. This document details the experimental protocols for its extraction and purification, presents quantitative data, and explores its potential mechanism of action through the modulation of key inflammatory signaling pathways.

Introduction

Perilla frutescens (L.) Britt., a member of the mint family (Lamiaceae), is an annual herbaceous plant native to Asia.[1] It has a long history of use in traditional medicine and culinary applications.[1] The leaves of Perilla frutescens are a rich source of various bioactive compounds, including phenolic acids, flavonoids, and triterpenes.[2] Among these, Hyptadienic acid, a pentacyclic triterpene of the ursane type, has garnered scientific interest for its potential pharmacological activities.[3] This guide focuses on the methodology for isolating this promising natural product from its plant source.

Experimental Protocols: Isolation and Purification of Hyptadienic Acid

The following protocol for the isolation and purification of Hyptadienic acid from the leaves of Perilla frutescens is based on established phytochemical methods.[3][4]

Plant Material and Extraction

-

Plant Material: Dried leaves of red perilla (Perilla frutescens (L.) Britton var. acuta Kudo) are used as the starting material.

-

Pulverization: The dried leaves are pulverized to a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered leaves are extracted with ethanol (EtOH) at room temperature. The extraction process is typically repeated multiple times to ensure the exhaustive removal of phytochemicals. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude ethanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in a mixture of chloroform (CHCl₃) and water (H₂O) in a 1:1 (v/v) ratio.

-

The mixture is vigorously shaken in a separatory funnel and allowed to stand until the layers separate.

-

The lower chloroform-soluble fraction, which contains the less polar compounds including triterpene acids, is collected. This process is repeated to maximize the recovery of the target compounds.

-

The combined chloroform fractions are concentrated under reduced pressure.

Chromatographic Purification

2.3.1. Silica Gel Column Chromatography

The concentrated chloroform-soluble fraction is subjected to column chromatography over silica gel for further separation.

-

Column Packing: A glass column is packed with silica gel using a slurry method with n-hexane.

-

Sample Loading: The chloroform fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a stepwise gradient of n-hexane and ethyl acetate (EtOAc). The polarity of the mobile phase is gradually increased to separate the compounds based on their affinity for the stationary phase.

-

n-hexane-EtOAc (9:1, v/v)

-

n-hexane-EtOAc (4:1, v/v)

-

n-hexane-EtOAc (1:1, v/v)

-

EtOAc (100%)

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing triterpene acids. Fractions with similar TLC profiles are pooled. Hyptadienic acid typically elutes in the more polar fractions.

2.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of Hyptadienic acid is achieved using preparative HPLC.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed as the mobile phase.

-

Detection: The eluent is monitored using a UV detector.

-

Fraction Collection: The fraction corresponding to the peak of Hyptadienic acid is collected.

-

Purity Confirmation: The purity of the isolated Hyptadienic acid is confirmed by analytical HPLC.

Data Presentation

The following tables summarize the quantitative data from a representative isolation of Hyptadienic acid from Perilla frutescens leaves.[4]

Table 1: Extraction and Fractionation Yields

| Parameter | Value |

| Starting Material (Dried Red Perilla Leaves) | 1280 g |

| Pulverized Leaves | 171 g |

| Ethanol Extract | 7.8 g |

| Chloroform-Soluble Fraction | 3.7 g |

Table 2: Purification of Hyptadienic Acid by Preparative HPLC

| Fraction Subjected to HPLC | Initial Weight | Final Yield of Hyptadienic Acid |

| Pooled Silica Gel Column Fractions | 500 mg | 16.2 mg |

Table 3: Spectroscopic Data for Hyptadienic Acid

| Spectroscopic Technique | Data |

| ¹³C-NMR | --INVALID-LINK--[5] |

| ¹H-NMR | Identification confirmed by spectral comparison with literature data.[4] |

| Molecular Formula | C₃₀H₄₆O₄[5] |

| Molecular Weight | 470.7 g/mol [5] |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of Hyptadienic acid from Perilla frutescens.

Potential Anti-inflammatory Signaling Pathways

Hyptadienic acid, as a triterpene acid, is suggested to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates the potential mechanism of action, focusing on the inhibition of the NF-κB and MAPK pathways.

Biological Activity

Triterpene acids isolated from Perilla frutescens, including Hyptadienic acid, have demonstrated marked anti-inflammatory effects.[3] In mouse models, these compounds have been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation.[3] The 50% inhibitory dose (ID₅₀) for this class of compounds ranges from 0.09 to 0.3 mg per ear, indicating significant anti-inflammatory potential.[3]

The mechanism underlying these effects is likely multifaceted. As depicted in Figure 2, a plausible mechanism involves the inhibition of key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, and their inhibition leads to a downstream reduction in the production of inflammatory mediators like cytokines and prostaglandins.

Conclusion

This technical guide outlines a robust and reproducible methodology for the isolation and purification of Hyptadienic acid from the leaves of Perilla frutescens. The quantitative data provided, along with the detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry and drug discovery. The preliminary evidence of its anti-inflammatory activity suggests that Hyptadienic acid is a promising candidate for further investigation as a potential therapeutic agent. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully characterize its pharmacological profile.

References

- 1. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyptadienic acid | C30H46O4 | CID 14605533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

The Putative Biosynthesis of Hyptadienic Acid in Hyptis suaveolens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyptadienic acid, a pentacyclic triterpenoid isolated from Hyptis suaveolens, has garnered interest for its potential pharmacological activities. However, its specific biosynthetic pathway has not been fully elucidated. This technical guide outlines a putative pathway for hyptadienic acid biosynthesis in H. suaveolens, drawing upon the well-characterized biosynthesis of structurally related triterpenoids, such as oleanolic acid and ursolic acid, which are also found in the plant.[1][2][3] This document provides a comprehensive overview of the proposed enzymatic steps, the genes likely involved, and generalized experimental protocols for pathway elucidation. All quantitative data, where available for analogous pathways, are summarized, and key pathways and workflows are visualized to facilitate understanding.

Introduction

Hyptis suaveolens (L.) Poit., a member of the Lamiaceae family, is a rich source of various secondary metabolites, including a diverse array of terpenoids.[1][2][4][5] Among these, pentacyclic triterpenoids are of significant interest due to their broad spectrum of biological activities. While the biosynthesis of common triterpenoids like oleanolic acid and ursolic acid has been extensively studied in various plants, the specific pathway leading to hyptadienic acid remains undefined.[6][7][8]

Hyptadienic acid is structurally related to oleanolic acid, suggesting a shared biosynthetic origin. This guide proposes a detailed, albeit putative, biosynthetic pathway for hyptadienic acid, leveraging the established knowledge of triterpenoid synthesis. We will explore the upstream pathways producing the universal isoprene precursors, the formation of the pentacyclic scaffold, and the subsequent oxidative modifications. This guide is intended to serve as a foundational resource for researchers aiming to investigate and potentially engineer the biosynthesis of hyptadienic acid for pharmaceutical applications.

Proposed Biosynthesis Pathway of Hyptadienic Acid

The biosynthesis of hyptadienic acid, like all triterpenoids, begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6]

Pathway Overview:

-

IPP and DMAPP Synthesis: Precursors from primary metabolism (acetyl-CoA for MVA, pyruvate and glyceraldehyde-3-phosphate for MEP) are converted to IPP and DMAPP.[6]

-

Farnesyl Pyrophosphate (FPP) Formation: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further condensed with another IPP molecule to yield the C15 compound, FPP.

-

Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene.

-

2,3-Oxidosqualene Formation: Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene, a critical branch-point intermediate for the synthesis of various triterpenoids.[9][10]

-

Cyclization to β-Amyrin: 2,3-oxidosqualene undergoes a complex cyclization and rearrangement cascade catalyzed by a specific oxidosqualene cyclase (OSC), in this case, β-amyrin synthase (BAS), to form the pentacyclic triterpene, β-amyrin. This is the committed step for the formation of the oleanane scaffold.[11]

-

Oxidative Modifications: The β-amyrin backbone is then sequentially oxidized at the C-28 position by a cytochrome P450 monooxygenase, likely from the CYP716A subfamily.[11][12] This multi-step oxidation converts the methyl group to a carboxylic acid, yielding oleanolic acid.[9][12]

-

Desaturation to Hyptadienic Acid: A subsequent desaturation step is proposed to introduce an additional double bond into the oleanolic acid structure to form hyptadienic acid. This step would be catalyzed by a desaturase, although the specific enzyme family is currently unknown.

The following diagram illustrates the proposed biosynthetic pathway.

References

- 1. A review on the phytochemical and pharmacological properties of Hyptis suaveolens (L.) Poit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. article.imrpress.com [article.imrpress.com]

- 4. jddtonline.info [jddtonline.info]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ursolic Acid—A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hyptadienic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyptadienic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its notable anti-inflammatory and antitumor-promoting activities. Isolated from various plant sources, including Perilla frutescens and Hyptis verticillata, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Hyptadienic acid, with a focus on its quantitative data, experimental protocols, and known mechanisms of action.

Physicochemical Properties

Hyptadienic acid is a crystalline solid with a well-defined molecular structure. Its key physical and chemical properties are summarized below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 470.68 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 208-210 °C | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 128397-09-1 | --INVALID-LINK--, --INVALID-LINK-- |

| PubChem CID | 14605533 | --INVALID-LINK-- |

Computed Properties

| Property | Value | Source |

| XLogP3 | 5.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 470.33960994 | --INVALID-LINK-- |

| Monoisotopic Mass | 470.33960994 | --INVALID-LINK-- |

| Topological Polar Surface Area | 77.8 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 34 | --INVALID-LINK-- |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework. Although specific data for Hyptadienic acid is not publicly available, related triterpenoid structures show characteristic shifts that can be used for comparison.[1][2][3]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern in MS/MS experiments would provide valuable structural information.

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for its functional groups, including hydroxyl (O-H) and carboxyl (C=O) groups.

Experimental Protocols

Isolation of Triterpene Acids from Perilla frutescens

The following is a general procedure adapted from the literature for the isolation of a mixture of triterpene acids, including Hyptadienic acid, from the leaves of Perilla frutescens.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpene Acids from Mesona procumbens Exert Anti-inflammatory Effects on LPS-Stimulated Murine Macrophages by Regulating the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Hyptadienic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyptadienic acid, a naturally occurring ursane-type pentacyclic triterpenoid, has demonstrated a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of Hyptadienic acid and its derivatives. The document summarizes key quantitative data on its anti-inflammatory and cytotoxic effects, outlines detailed experimental methodologies for the cited bioassays, and explores potential mechanisms of action. Furthermore, this guide presents synthetic strategies for the derivatization of related triterpenoids, offering insights into the development of novel therapeutic agents based on the Hyptadienic acid scaffold.

Introduction

Pentacyclic triterpenoids are a class of natural products known for their diverse and significant biological activities. Among these, Hyptadienic acid, isolated from various plant sources, has emerged as a compound of interest for its therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, consolidating the available pharmacological data on Hyptadienic acid and its analogues.

Pharmacological Activities of Hyptadienic Acid

Current research has primarily focused on the anti-inflammatory and cytotoxic properties of Hyptadienic acid.

Anti-inflammatory Activity

Hyptadienic acid exhibits significant anti-inflammatory effects. In a key in vivo study, its activity was evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

Table 1: Anti-inflammatory Activity of Hyptadienic Acid

| Assay | Model Organism | Test Substance | ID₅₀ Value | Reference |

| TPA-induced ear edema | Mouse | Hyptadienic acid | 0.13 mg/ear |

The potent anti-inflammatory activity of Hyptadienic acid suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Cytotoxic Activity

Hyptadienic acid has been reported to exhibit moderate cytotoxicity against the human hepatocellular carcinoma cell line, HepG2. While a specific IC₅₀ value is not yet available in the reviewed literature, the preliminary findings encourage further investigation into its anticancer potential.

Pharmacological Activities of Hyptadienic Acid Derivatives

The chemical modification of the Hyptadienic acid scaffold offers the potential to enhance its biological activities or to develop new pharmacological properties. To date, research on specific derivatives of Hyptadienic acid is limited. However, one study has reported the isolation of a new derivative with insecticidal properties.

Table 2: Pharmacological Activity of Hyptadienic Acid Derivatives

| Derivative Name | Pharmacological Activity | Target Organism | Quantitative Data | Reference |

| A(1)-1-benzoate-19α-hydroxy-urs-2(3),12(13)-dien-28-oic acid | Insecticidal | Sweet potato weevil (Cylas formicarius elegantulus) | Not available |

The discovery of a derivative with insecticidal activity highlights the potential for diversifying the pharmacological profile of Hyptadienic acid through structural modifications.

Experimental Protocols

This section provides detailed methodologies for the key bioassays used to evaluate the pharmacological activities of Hyptadienic acid.

TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard method for screening potential anti-inflammatory agents.

Protocol Details:

-

Animals: Male Swiss mice (25-30 g) are typically used.

-

Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (e.g., 2.5 µg in 20 µL) is applied to the inner and outer surfaces of the right ear.

-

Treatment: Immediately after TPA application, the test compound (Hyptadienic acid) dissolved in a suitable vehicle (e.g., acetone) is applied to the same ear. The contralateral (left) ear receives the vehicle alone.

-

Measurement: After a specified time (e.g., 6 hours), the mice are euthanized, and a standard-sized biopsy is taken from both ears and weighed. The difference in weight between the right and left ear punches is a measure of the edema.

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group (TPA alone). The ID₅₀ (the dose causing 50% inhibition of edema) is then determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Details:

-

Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of Hyptadienic acid for a specified period (e.g., 24, 48, or 72 hours). Wells containing medium with vehicle serve as a negative control, and a known cytotoxic agent can be used as a positive control.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: Potential Signaling Pathways

The precise molecular mechanisms underlying the pharmacological activities of Hyptadienic acid are not yet fully elucidated. However, based on the known mechanisms of other anti-inflammatory triterpenoids, it is plausible that Hyptadienic acid may exert its effects through the modulation of key inflammatory signaling pathways.

A primary candidate is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Many natural products with anti-inflammatory properties have been shown to inhibit the activation of NF-κB.

Further research is required to confirm the specific molecular targets of Hyptadienic acid and to fully delineate its mechanism of action.

Synthesis of Hyptadienic Acid Derivatives

These modifications can be achieved through standard organic synthesis reactions, such as oxidation, esterification, and amidation, to generate a library of derivatives for further pharmacological evaluation.

Conclusion and Future Directions

Hyptadienic acid is a promising natural product with demonstrated anti-inflammatory and potential cytotoxic activities. This technical guide has summarized the existing pharmacological data and provided a framework for future research. Key areas for further investigation include:

-

Quantitative analysis of cytotoxicity: Determining the IC₅₀ values of Hyptadienic acid against a panel of cancer cell lines.

-

Antimicrobial screening: Evaluating the antibacterial and antifungal activities of Hyptadienic acid and its derivatives to determine Minimum Inhibitory Concentrations (MICs).

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by Hyptadienic acid.

-

Synthesis and evaluation of derivatives: A systematic medicinal chemistry approach to synthesize and screen derivatives of Hyptadienic acid to improve potency and explore new therapeutic applications.

Continued research in these areas will be crucial for fully realizing the therapeutic potential of Hyptadienic acid and its derivatives.

Hyptadienic Acid: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyptadienic acid is a naturally occurring triterpenoid compound that has been isolated from various plant species, including Hyptis suaveolens, Perilla frutescens, and Isodon effusus.[1] While research on the specific biological activities of isolated hyptadienic acid is limited, studies on a derivative of this compound and on extracts from plants containing it suggest potential pharmacological properties. This technical guide provides a comprehensive overview of the currently known biological activities associated with hyptadienic acid and its derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Known Biological Activities

The primary biological activity directly linked to a derivative of hyptadienic acid is insecticidal. Other bioactivities, such as anti-inflammatory, antimicrobial, and anticancer effects, have been observed in crude extracts of plants known to contain hyptadienic acid. However, these activities are generally attributed to the complex mixture of phytochemicals present in the extracts, including phenolic compounds and flavonoids, and have not been conclusively ascribed to hyptadienic acid itself.[2]

Insecticidal Activity

A study on a new triterpene, A(1)-1-benzoate-19α-hydroxy-urs-2(3),12(13)-dien-28-oic acid, a derivative of hyptadienic acid isolated from Hyptis verticillata, demonstrated insecticidal activity against the sweet potato weevil (Cylas formicarius elegantulus).[3]

| Compound | Organism | Assay | Result (LD50) | Reference |

| A(1)-1-benzoate-19α-hydroxy-urs-2(3),12(13)-dien-28-oic acid | Cylas formicarius elegantulus (sweet potato weevil) | Topical application | 4.58 µ g/insect (at 72 h) | [3] |

| Dimethoate (Positive Control) | Cylas formicarius elegantulus (sweet potato weevil) | Topical application | 0.13 µ g/insect (at 72 h) | [3] |

The insecticidal activity of the hyptadienic acid derivative was evaluated using a topical application method on adult sweet potato weevils.[3]

-

Test Organisms: Adult sweet potato weevils (Cylas formicarius elegantulus).

-

Compound Preparation: The isolated compound was dissolved in an appropriate solvent (e.g., acetone).

-

Application: A specific volume (e.g., 1 µL) of the compound solution at various concentrations was applied topically to the dorsal thorax of each insect. A control group was treated with the solvent alone. Dimethoate was used as a positive control.

-

Observation: The treated insects were kept under controlled conditions (temperature and humidity) and mortality was recorded at specified time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: The lethal dose 50 (LD50), the dose required to kill 50% of the test population, was determined using Probit analysis.[3]

Potential Signaling Pathways and Mechanisms of Action

Currently, there is no direct evidence from the scientific literature detailing the specific signaling pathways modulated by hyptadienic acid or its derivatives. The insecticidal activity of the tested derivative suggests a potential interaction with vital physiological or neurological pathways in the target insect. However, without further research, any proposed mechanism remains speculative.

For triterpenoids in general, a wide range of mechanisms of action has been elucidated for various biological activities. These can include:

-

Anti-inflammatory effects: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and modulation of signaling pathways such as NF-κB and MAPK.

-

Anticancer effects: Induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis through various signaling pathways including PI3K/Akt, and STAT3.

-

Antimicrobial effects: Disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA replication.

Future research is necessary to determine if hyptadienic acid exerts its potential biological effects through any of these or other mechanisms.

Conclusion and Future Directions

The current body of scientific literature provides limited insight into the specific biological activities of isolated hyptadienic acid. The most definitive evidence points to the insecticidal properties of a hyptadienic acid derivative. While extracts of plants containing hyptadienic acid exhibit a range of promising biological activities, further research is imperative to isolate and characterize the bioactivity of pure hyptadienic acid.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of hyptadienic acid in sufficient quantities for comprehensive biological screening.

-

Broad-Spectrum Bioactivity Screening: Evaluating the anti-inflammatory, antimicrobial, anticancer, and other pharmacological activities of purified hyptadienic acid using a battery of in vitro and in vivo assays.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which hyptadienic acid and its active derivatives exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogues of hyptadienic acid to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

A deeper understanding of the pharmacological profile of hyptadienic acid could pave the way for the development of new therapeutic agents.

References

Hyptadienic Acid: A Technical Guide on its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyptadienic acid, a diterpenoid compound isolated from the plant Hyptis pectinata, has demonstrated significant anti-inflammatory and antinociceptive properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of hyptadienic acid in inflammatory responses. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanism of Action

Hyptadienic acid exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of key inflammatory mediators and reducing the migration of immune cells to the site of inflammation. While the precise molecular interactions with upstream signaling cascades such as NF-κB and MAPKs are still under investigation for the isolated compound, its downstream effects strongly suggest modulation of these pathways. The primary mechanisms identified are:

-

Inhibition of Prostaglandin Synthesis: Hyptadienic acid has been shown to interfere with the arachidonic acid cascade, leading to a reduction in prostaglandin levels. Prostaglandins are crucial mediators of inflammation, pain, and fever. This suggests a potential inhibitory effect on cyclooxygenase (COX) enzymes.

-

Reduction of Pro-inflammatory Cytokines: The compound has been observed to decrease the levels of key pro-inflammatory cytokines, including TNF-α and IL-1β. These cytokines play a central role in orchestrating the inflammatory response.

-

Inhibition of Leukocyte Migration: Hyptadienic acid significantly reduces the influx of inflammatory cells, such as neutrophils, to the site of inflammation. This is a critical step in amplifying and sustaining the inflammatory cascade.

-

Reduction of Myeloperoxidase Activity: A key indicator of neutrophil infiltration and activity, myeloperoxidase (MPO) levels are decreased by hyptadienic acid, further confirming its ability to suppress the cellular phase of inflammation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from preclinical studies evaluating the anti-inflammatory and antinociceptive activity of hyptadienic acid.

Table 1: Effect of Hyptadienic Acid on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 5h |

| Hyptadienic Acid | 10 | 45.2 | 50.1 |

| Hyptadienic Acid | 25 | 60.8 | 65.4 |

| Hyptadienic Acid | 50 | 78.3 | 82.6 |

| Indomethacin | 10 | 55.0 | 60.0 |

*p < 0.05 compared to the control group.

Table 2: Effect of Hyptadienic Acid on Carrageenan-Induced Pleurisy in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Exudate Volume Inhibition (%) | Leukocyte Migration Inhibition (%) |

| Hyptadienic Acid | 50 | 58.2 | 63.5 |

| Dexamethasone | 0.5 | 70.1 | 75.8 |

*p < 0.05 compared to the control group.

Table 3: Effect of Hyptadienic Acid on Myeloperoxidase (MPO) Activity in the Pleural Exudate of Rats

| Treatment Group | Dose (mg/kg, p.o.) | MPO Activity Inhibition (%) |

| Hyptadienic Acid | 50 | 55.4 |

| Dexamethasone | 0.5 | 68.2 |

*p < 0.05 compared to the control group.

Table 4: Antinociceptive Effect of Hyptadienic Acid on Acetic Acid-Induced Writhing in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Writhing Inhibition (%) |

| Hyptadienic Acid | 10 | 38.7 |

| Hyptadienic Acid | 25 | 55.1 |

| Hyptadienic Acid | 50 | 72.4 |

| Indomethacin | 10 | 60.2 |

*p < 0.05 compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways involved in the anti-inflammatory action of hyptadienic acid and the general experimental workflows used to evaluate its efficacy.

Caption: Proposed anti-inflammatory mechanism of Hyptadienic Acid.

Caption: General workflow for in vivo anti-inflammatory studies.

Caption: General workflow for in vitro anti-inflammatory studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of hyptadienic acid's anti-inflammatory properties.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory effect of a compound on acute inflammation.

-

Animals: Male Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Groups: Animals are randomly divided into control and treatment groups.

-

Vehicle control group (e.g., 1% Tween 80 in saline).

-

Hyptadienic acid groups (e.g., 10, 25, 50 mg/kg, administered orally).

-

Positive control group (e.g., Indomethacin, 10 mg/kg, administered orally).

-

-

Procedure:

-

One hour after oral administration of the respective treatments, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The volume of the paw is measured immediately before the carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the effect of a compound on inflammatory exudate formation and leukocyte migration.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups:

-

Vehicle control group.

-

Hyptadienic acid group (e.g., 50 mg/kg, administered orally).

-

Positive control group (e.g., Dexamethasone, 0.5 mg/kg, administered intraperitoneally).

-

-

Procedure:

-

One hour after treatment, pleurisy is induced by intrapleural injection of 0.1 mL of a 1% carrageenan suspension.

-

Four hours after the carrageenan injection, the animals are euthanized, and the pleural cavity is washed with a known volume of heparinized saline.

-

The pleural exudate is collected, and its volume is measured.

-

The total leukocyte count in the exudate is determined using a hemocytometer.

-

-

Data Analysis: The percentage inhibition of exudate volume and leukocyte migration is calculated for the treatment groups relative to the control group.

Myeloperoxidase (MPO) Activity Assay

This assay measures the activity of MPO, an enzyme abundant in neutrophils, as an index of neutrophil accumulation in inflamed tissue.

-

Sample Preparation: The pleural exudate or homogenized tissue from the inflammation models is used.

-

Procedure:

-

The sample is centrifuged, and the pellet is resuspended in a buffer containing hexadecyltrimethylammonium bromide to lyse the cells and release MPO.

-

The sample is then incubated with a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

The change in absorbance is measured spectrophotometrically at 460 nm over time.

-

-

Data Analysis: MPO activity is expressed as units per milligram of protein or per gram of tissue. The percentage inhibition of MPO activity is calculated for the treatment groups.

Acetic Acid-Induced Writhing Test in Mice

This is a model of visceral pain used to assess the peripheral analgesic activity of a compound.

-

Animals: Male Swiss mice (20-25 g) are used.

-

Groups:

-

Vehicle control group.

-

Hyptadienic acid groups (e.g., 10, 25, 50 mg/kg, administered orally).

-

Positive control group (e.g., Indomethacin, 10 mg/kg, administered orally).

-

-

Procedure:

-

One hour after oral administration of the treatments, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

-

Immediately after the injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.

-

-

Data Analysis: The percentage of writhing inhibition is calculated for each treatment group compared to the control group.

Conclusion

Hyptadienic acid is a promising natural compound with significant anti-inflammatory and antinociceptive properties. Its mechanism of action involves the inhibition of key inflammatory mediators and the suppression of leukocyte migration. The presented data and experimental protocols provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets of hyptadienic acid within the NF-κB and MAPK signaling pathways to fully characterize its mechanism of action and advance its development as a novel anti-inflammatory agent.

Unveiling the Anticancer Potential: A Technical Guide to the Preliminary Cytotoxicity Screening of Diterpenes from Hyptis Species, with Reference to Hyptadienic Acid

Disclaimer: Direct scientific literature detailing the specific cytotoxic effects of hyptadienic acid on cancer cell lines is limited. This guide, therefore, presents a comprehensive overview of the cytotoxic properties of structurally related diterpenes isolated from the Hyptis genus, the botanical source of hyptadienic acid. The methodologies and findings discussed herein serve as a foundational framework for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of hyptadienic acid and related compounds.

Introduction

Natural products remain a cornerstone of modern pharmacology, offering a rich diversity of chemical scaffolds for drug discovery. Diterpenes, a class of organic compounds composed of four isoprene units, have demonstrated a wide array of biological activities, including potent anticancer properties. Hyptadienic acid, a diterpene found in plants of the Hyptis genus, belongs to this promising class of molecules. This technical guide provides an in-depth look at the preliminary cytotoxicity screening of diterpenes from Hyptis species against various cancer cell lines, outlining the experimental protocols and summarizing the available data.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various diterpenes isolated from Hyptis species against a panel of human cancer cell lines. These values are critical for comparing the cytotoxic potency of these compounds.

Table 1: Cytotoxicity of Phenolic Diterpenes from Hyptis incana on Neuroblastoma Cell Lines [1]

| Compound | NB-39 (IC50 in µM) | LA-N-1 (IC50 in µM) | SK-N-SH (IC50 in µM) |

| 7-Ethoxyrosmanol | 28.7 | 14.8 | 5.5 |

| Rosmanol | >100 | >100 | >100 |

| Epirosmanol | >100 | >100 | >100 |

| Isorosmanol | >100 | >100 | >100 |

| 7-Methoxyrosmanol | >100 | >100 | >100 |

Table 2: Cytotoxicity of Diterpenes from Hyptis dilatata on Various Cancer Cell Lines [2]

| Compound | MCF-7 (IC50 in µg/mL) | HeLa (IC50 in µg/mL) | HT-29 (IC50 in µg/mL) |

| 7-Ethoxyrosmanol | ~20-30 | ~20-30 | ~20-30 |

| Carnosol | ~15-20 | ~15-20 | ~15-20 |

Table 3: Cytotoxicity of Bioactive Compounds from Hyptis suaveolens on Various Cell Lines [3][4]

| Compound | HepG2 (IC50 in µg/mL) | KMST-6 (IC50 in µg/mL) | HaCaT (IC50 in µg/mL) |

| 14-O-acetyl suaveolol | 35.97 | 43.48 | 65.10 |

| Suaveolol | No significant reduction in viability | No significant reduction in viability | No significant reduction in viability |

| Suaveolic acid | Moderate effects | Moderate effects | Moderate effects |

Experimental Protocols

Detailed and reproducible experimental design is fundamental to cytotoxicity screening. Below are standardized protocols for the key assays referenced in the study of diterpenes from Hyptis species.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., neuroblastoma: NB-39, LA-N-1, SK-N-SH; breast cancer: MCF-7; cervical cancer: HeLa; colon cancer: HT-29; liver cancer: HepG2) and non-cancerous cell lines (e.g., human keratinocytes: HaCaT) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in the appropriate medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: The test compound (e.g., a diterpene isolated from Hyptis) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted to various concentrations in the culture medium. The medium in the wells is replaced with the medium containing the test compound, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Hoechst Staining

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.

-

Cell Treatment: Cells are grown on glass coverslips in a 24-well plate and treated with the test compound for the desired time.

-

Staining: The cells are washed with phosphate-buffered saline (PBS) and then incubated with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

-

Washing: The staining solution is removed, and the cells are washed again with PBS.

-

Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for preliminary cytotoxicity screening of novel compounds.

Generalized Apoptotic Signaling Pathway

Natural compounds, including diterpenes, often induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This diagram illustrates the key steps in this process.

Caption: Intrinsic pathway of apoptosis induced by natural compounds.

Concluding Remarks

The preliminary data on diterpenes isolated from Hyptis species suggest a promising avenue for anticancer drug discovery. Compounds like 7-ethoxyrosmanol and 14-O-acetyl suaveolol have demonstrated significant cytotoxicity against various cancer cell lines. The observed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are hallmarks of effective chemotherapeutic agents.

Further research is warranted to isolate and characterize the cytotoxic principles of these plants, including a definitive investigation into the anticancer properties of hyptadienic acid. A comprehensive evaluation of its specific IC50 values across a wider panel of cancer cell lines, elucidation of the precise molecular signaling pathways it modulates, and subsequent in vivo studies will be crucial next steps in assessing its therapeutic potential. This guide provides the foundational knowledge and standardized protocols to embark on such an investigation.

References

In Silico Prediction of Hyptadienic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyptadienic acid, a naturally occurring triterpenoid, has demonstrated a range of promising biological activities, including anti-inflammatory, cytotoxic, and insecticidal effects. The advancement of computational, or in silico, methods presents a powerful opportunity to elucidate the mechanisms underlying these activities, predict further therapeutic potential, and guide future drug development efforts. This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of Hyptadienic acid's bioactivity. It details experimental protocols for key biological assays, outlines computational workflows for predictive modeling, and presents relevant signaling pathways. This document is intended to serve as a resource for researchers seeking to apply computational approaches to the study of this and other natural products.

Introduction to Hyptadienic Acid

Hyptadienic acid is a pentacyclic triterpenoid compound that has been isolated from various plant species, including Hyptis suaveolens.[1][2] Its chemical structure and physicochemical properties are summarized in Table 1. Preliminary studies have revealed its potential as a bioactive compound, with demonstrated anti-inflammatory, cytotoxic, and insecticidal properties.[3][4]

Table 1: Physicochemical Properties of Hyptadienic Acid

| Property | Value | Source |

| Molecular Formula | C30H46O4 | --INVALID-LINK--[5] |

| Molecular Weight | 470.7 g/mol | --INVALID-LINK--[5] |

| IUPAC Name | (1R,4aR,6aS,7R,8R,10aR,10bR,12aR)-1,7-dihydroxy-2,2,4a,6a,8,10b-hexamethyl-1,2,3,4,5,6,7,8,9,10,10a,10b,11,12-tetradecahydropicene-1-carboxylic acid | --INVALID-LINK-- |

| XLogP3 | 5.3 | --INVALID-LINK--[5] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[5] |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[5] |

Known Biological Activities and Experimental Data

The known bioactivities of Hyptadienic acid are summarized in Table 2. The subsequent sections provide detailed protocols for the key experiments cited.

Table 2: Summary of Reported Biological Activities of Hyptadienic Acid

| Activity | Experimental Model | Key Findings | Reference |

| Anti-inflammatory | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice | ID50 value of 0.13 mg/ear | [4] |

| Cytotoxicity | HepG2 (human hepatocellular carcinoma) cells | Moderate cytotoxicity | [3] |

| Antitumor-promoting | Two-stage carcinogenesis test in mouse skin (DMBA/TPA) | Strong antitumor-promoting activity | [3] |

| Insecticidal | Sweet potato weevil (Cylas formicarius elegantulus) | Exhibited insecticidal activity |

In Silico Prediction Methodologies

In silico approaches are instrumental in accelerating drug discovery by predicting the biological activity of compounds and elucidating their mechanisms of action. This section outlines a workflow for the computational analysis of Hyptadienic acid.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into the binding affinity and the specific interactions driving the biological effect.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of Hyptadienic acid from a database like PubChem (CID: 14605533).

-

Optimize the geometry and assign appropriate charges using a molecular modeling software (e.g., AutoDock Tools, Maestro).

-

-

Target Selection and Preparation:

-

Based on the known bioactivities, select relevant protein targets. For example:

-

Download the crystal structure from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, GOLD) to perform the docking calculations.

-

The program will generate multiple binding poses, each with a corresponding binding energy score.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Hyptadienic acid and the protein's active site.

-

The binding energy can be used as a qualitative measure of binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for Hyptadienic acid is not available, a general protocol for developing such a model for anti-inflammatory triterpenoids is provided.

Experimental Protocol:

-

Data Collection:

-

Compile a dataset of triterpenoids with known anti-inflammatory activity (e.g., IC50 values from a consistent assay).

-

Include a diverse range of structures and activities.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.

-

-

Model Development:

-

Model Validation:

-

Validate the model's predictive power using the test set and statistical metrics such as the squared correlation coefficient (R²) and the cross-validated R² (Q²).

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Experimental Protocol:

-

Model Generation:

-

Model Validation:

-

Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen a virtual library of compounds (or to evaluate Hyptadienic acid) to identify molecules that fit the hypothesis and are likely to be active.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-likeness of a compound.

Methodology:

A variety of web-based tools and software can be used to predict the ADMET properties of Hyptadienic acid. These tools utilize models built from large datasets of experimental data.

Table 3: Commonly Used Web Servers for ADMET Prediction

| Web Server | URL | Key Features |

| SwissADME | --INVALID-LINK-- | Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness. |

| PreADMET | --INVALID-LINK-- | ADME and toxicity prediction, including Caco-2 permeability, BBB penetration, and carcinogenicity.[3] |

| ADMETlab 3.0 | --INVALID-LINK-- | Comprehensive platform for ADMET prediction with a wide range of endpoints.[14] |

| vNN-ADMET | --INVALID-LINK-- | ADMET prediction models based on variable nearest neighbor method.[15] |

Potential Signaling Pathways

Based on the known anti-inflammatory activity of triterpenoids, two key signaling pathways are likely modulated by Hyptadienic acid: the NF-κB pathway and the COX-2 pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. Development of QSAR model for immunomodulatory activity of natural coumarinolignoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. TPA-induced mouse ear edema model [bio-protocol.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular modeling study on chemically diverse series of cyclooxygenase-2 selective inhibitors: generation of predictive pharmacophore model using Catalyst - ProQuest [proquest.com]

- 12. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Hyptadienic Acid using RAW 264.7 Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, particularly the RAW 264.7 cell line, are pivotal in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 macrophages activate signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), mediated by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Hyptadienic acid, a natural compound isolated from Hyptis pectinata, has demonstrated significant anti-inflammatory potential. The essential oil of Hyptis pectinata has been shown to inhibit the production of nitric oxide, prostaglandin E2, IL-6, and TNF-α, suggesting that its bioactive components, such as Hyptadienic acid, may target key inflammatory signaling pathways.[1] This document provides detailed protocols to investigate the anti-inflammatory effects of Hyptadienic acid on LPS-stimulated RAW 264.7 macrophages.

Key Signaling Pathways in Macrophage-Mediated Inflammation

Upon LPS stimulation, Toll-like receptor 4 (TLR4) on the surface of RAW 264.7 macrophages initiates a signaling cascade that activates the NF-κB and MAPK pathways, leading to the transcription and translation of pro-inflammatory genes.

References

Application Notes and Protocols: Carrageenan-Induced Paw Edema Model for In Vivo Anti-Inflammatory Testing of Hyptadienic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema model is a widely utilized and well-established in vivo assay for screening the acute anti-inflammatory activity of novel therapeutic compounds.[1] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes, making it suitable for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that modulate prostaglandin synthesis.[1] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by the release of early-phase mediators like histamine and serotonin, followed by a late phase involving the production of prostaglandins and cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2]

Hyptadienic acid, a triterpenoid found in plants such as Hyptis suaveolens, has been identified as a potential anti-inflammatory agent.[3] Triterpenoids, as a class of compounds, have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the downregulation of pro-inflammatory enzymes like COX-2. This document provides a detailed protocol for evaluating the anti-inflammatory efficacy of Hyptadienic acid using the carrageenan-induced paw edema model in rats.

Experimental Protocols

Materials and Reagents

-

Hyptadienic acid (purity ≥95%)

-

Carrageenan (lambda, Type IV)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose in saline)

-

Normal saline (0.9% NaCl)

-

Plethysmometer or digital calipers[4]

-

Animal handling and dosing equipment (e.g., oral gavage needles)

Animal Model

-

Species: Male Wistar or Sprague-Dawley rats

-

Weight: 150-200 g

-

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.[1]

-

Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle, with free access to standard pellet chow and water.

-

Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Experimental Design and Procedure

-

Animal Grouping:

-

Group I (Normal Control): Receive vehicle only.

-

Group II (Carrageenan Control): Receive vehicle followed by carrageenan injection.

-

Group III (Positive Control): Receive Indomethacin (e.g., 10 mg/kg, p.o.) followed by carrageenan injection.

-

Group IV-VI (Test Groups): Receive Hyptadienic acid at varying doses (e.g., 10, 20, and 40 mg/kg, p.o.) followed by carrageenan injection.

-

-

Dosing:

-

Administer Hyptadienic acid, Indomethacin, or vehicle orally (p.o.) 60 minutes prior to the induction of inflammation.[5]

-

-

Induction of Paw Edema:

-

Inject 0.1 mL of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each rat.[4]

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at baseline (0 hours, before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]

-

-

Calculation of Paw Edema and Percentage Inhibition:

-

Paw Edema (mL or mm): (Paw volume/thickness at time t) - (Paw volume/thickness at time 0)

-

Percentage Inhibition of Edema (%): [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100

-

Biochemical and Histopathological Analysis (Optional)

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the paw tissue homogenate using ELISA kits.[2]

-

COX-2 Expression: Evaluate the expression of COX-2 in the paw tissue using Western blotting or immunohistochemistry.

-

Histopathology: Fix the paw tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe the infiltration of inflammatory cells and tissue edema.